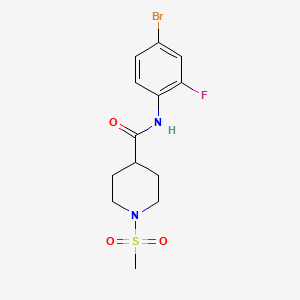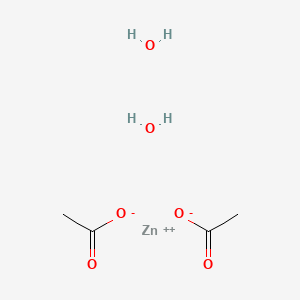
(4-Methylphenyl)-(10-phenothiazinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylphenyl)-(10-phenothiazinyl)methanone is a member of phenothiazines.
Scientific Research Applications
Tubulin Polymerization Inhibition and Antiproliferative Properties
A significant application of (4-Methylphenyl)-(10-phenothiazinyl)methanone derivatives is found in cancer research. Compounds derived from phenoxazine and phenothiazine, including the (4-phenylpiperazin-1-yl)methanones, have shown to inhibit tubulin polymerization effectively. This action is linked to antiproliferative properties against cancer cell lines, making these compounds potential candidates for cancer treatment (Prinz et al., 2017).
Anti-Inflammatory Activity
Some derivatives, specifically a series of 4-aminobenzophenones, exhibit high anti-inflammatory activity. These compounds, including aminobenzophenone derivatives, have been shown to inhibit the release of proinflammatory cytokines, indicating their potential as anti-inflammatory agents (Ottosen et al., 2003).
Antipsychotic Investigation
Novel Azo dye/Schiff base/Chalcone derivatives derived from phenothiazine have been synthesized and evaluated for antipsychotic activity. These compounds have exhibited significant antipsychotic effects in studies, suggesting their utility in this area of medical research (Gopi, Sastry, & Dhanaraju, 2017).
Antioxidant Properties
Derivatives of (4-Methylphenyl)-(10-phenothiazinyl)methanone have been synthesized and tested for their antioxidant capabilities. Some of these compounds have demonstrated effective antioxidant power, making them promising molecules for applications requiring antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Structural and Spectroscopic Characterization
Various derivatives of (4-Methylphenyl)-(10-phenothiazinyl)methanone have been synthesized and characterized using spectroscopic and X-ray diffraction methods. These studies aid in understanding the molecular structure and properties of these compounds for further applications (Naveen et al., 2007).
Antimicrobial Activity
Certain derivatives have shown interesting antimicrobial activity, suggesting their potential use in the development of new antimicrobial agents (Chaudhari, 2012).
Electron Density Studies
Studies on electron densities of phenoxazine and phenothiazine derivatives provide insights into the molecular behavior of these compounds, useful for applications in molecular electronics and photonics (Malinska et al., 2012).
properties
Product Name |
(4-Methylphenyl)-(10-phenothiazinyl)methanone |
|---|---|
Molecular Formula |
C20H15NOS |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(4-methylphenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C20H15NOS/c1-14-10-12-15(13-11-14)20(22)21-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)21/h2-13H,1H3 |
InChI Key |
BXCIQPXSBSOIQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1226295.png)
![5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide](/img/structure/B1226297.png)
![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)

![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1226301.png)
![4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide](/img/structure/B1226304.png)
![[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1226309.png)
![N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1226312.png)
![2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1226315.png)
![ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1226316.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226317.png)


![N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1226320.png)